![molecular formula C6H13Cl2NO B2449048 (4-Chlorooxan-4-yl)methanamine;hydrochloride CAS No. 2413899-74-6](/img/structure/B2449048.png)
(4-Chlorooxan-4-yl)methanamine;hydrochloride
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Overview
Description
Scientific Research Applications
- Virtual Screening Hits : Researchers have identified this compound as a virtual screening hit, making it a starting point for further exploration. For instance, it has been used to investigate and enhance interactions with the CXCR4 binding site .
- N-(Thiazol-4-yl)-substituted Derivatives : The compound has been evaluated for fungicidal activities. Specific derivatives, such as N-(thiazol-4-yl)-substituted analogs, have been synthesized and tested .
- CXCR4 Receptor Modulation : Researchers have explored modifications to improve interactions with the CXCR4 receptor. This receptor plays a crucial role in immune responses and cancer metastasis .
- Dicarboxylic Acid Amides and Diamides : The compound can serve as a building block in the synthesis of dicarboxylic acid amides and diamides. These compounds find applications in various fields, including materials science and drug discovery .
Chemical Synthesis and Medicinal Chemistry
Fungicidal Activities
Structure-based Drug Design
Organic Synthesis
Safety and Hazards
The safety information available indicates that “(4-Chlorooxan-4-yl)methanamine;hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(4-chlorooxan-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAFTIWFDBYIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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